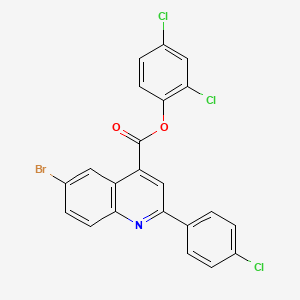

2,4-Dichlorophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate

CAS No.: 355421-74-8

Cat. No.: VC16163926

Molecular Formula: C22H11BrCl3NO2

Molecular Weight: 507.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 355421-74-8 |

|---|---|

| Molecular Formula | C22H11BrCl3NO2 |

| Molecular Weight | 507.6 g/mol |

| IUPAC Name | (2,4-dichlorophenyl) 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate |

| Standard InChI | InChI=1S/C22H11BrCl3NO2/c23-13-3-7-19-16(9-13)17(11-20(27-19)12-1-4-14(24)5-2-12)22(28)29-21-8-6-15(25)10-18(21)26/h1-11H |

| Standard InChI Key | YKDMKQWHHNACMK-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)OC4=C(C=C(C=C4)Cl)Cl)Cl |

Introduction

2,4-Dichlorophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is a complex organic compound with the molecular formula C22H11BrCl3NO2. It features a quinoline core substituted with multiple halogenated phenyl groups and a carboxylate functional group. The presence of bromine and chlorine atoms contributes to its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry for the development of therapeutic agents .

Synthesis

The synthesis of 2,4-Dichlorophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. While specific detailed synthesis protocols are not widely documented in the available literature, it generally involves the formation of the quinoline core followed by halogenation and carboxylation reactions. Industrial production may utilize automated systems to optimize efficiency and yield.

Biological Activities

Research indicates that this compound exhibits significant biological activities, including antimicrobial and anticancer properties. Its mechanism of action typically involves interaction with specific molecular targets, such as enzymes or receptors, which can modulate their activity and lead to various therapeutic effects.

Comparison with Similar Compounds

Several compounds share structural similarities with 2,4-Dichlorophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate. These include variations in substitution patterns that can affect their chemical behavior and biological activity:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid | C16H9Br2NO2 | Contains two bromine atoms, enhancing reactivity. |

| 2,4-Dichlorophenyl 8-methyl-2-phenyl-4-quinolinecarboxylate | C22H11Cl2N1O2 | Substituted at the 8-position with a methyl group. |

| 4-Chlorophenyl 6-bromo-2-(4-chlorophenyl)-4-quinolinecarboxylate | C22H11BrCl3NO2 | Features three chlorine atoms, increasing polarity. |

These variations highlight the importance of substitution patterns in influencing the compound's therapeutic applications and efficacy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume